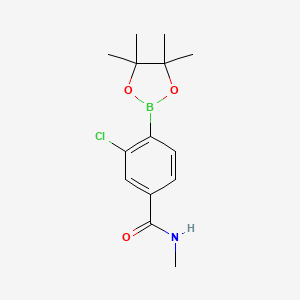
3-chloro-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is an organic compound with a molecular weight of 371.67 g/mol It is characterized by the presence of a chloro group, a methyl group, and a dioxaborolane moiety attached to a benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the reaction of 3-chloro-N-methylbenzamide with a dioxaborolane derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in a controlled environment. The process includes steps such as purification and crystallization to obtain the final product in its pure form. The exact methods can vary depending on the manufacturer and the intended application of the compound .
化学反应分析
Types of Reactions
3-chloro-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The dioxaborolane moiety can participate in coupling reactions to form larger molecular structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while oxidation can yield corresponding ketones or alcohols .
科学研究应用
3-chloro-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
作用机制
The mechanism by which 3-chloro-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The dioxaborolane moiety can form stable complexes with various substrates, facilitating reactions such as coupling and substitution. The chloro and methyl groups also contribute to the compound’s reactivity and stability .
相似化合物的比较
Similar Compounds
- 3-chloro-N-methyl-N-phenyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
The presence of the chloro group, in particular, allows for a wide range of substitution reactions, making it a versatile compound in synthetic chemistry .
属性
分子式 |
C14H19BClNO3 |
|---|---|
分子量 |
295.57 g/mol |
IUPAC 名称 |
3-chloro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI |
InChI=1S/C14H19BClNO3/c1-13(2)14(3,4)20-15(19-13)10-7-6-9(8-11(10)16)12(18)17-5/h6-8H,1-5H3,(H,17,18) |
InChI 键 |
SHEJUMLHFARHDG-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)NC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


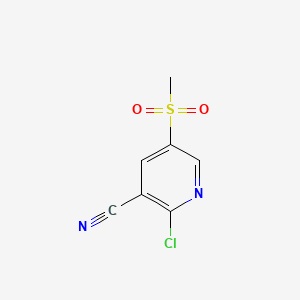
![3-{[(3-Aminophenyl)carbonyl]amino}benzoic acid](/img/structure/B13573620.png)
![1-(7-ethyl-1H-indol-3-yl)-2-{[3-(hydroxymethyl)phenyl]amino}-2-phenylethan-1-one](/img/structure/B13573632.png)

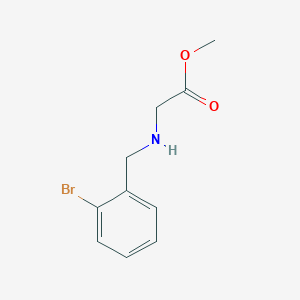
![2-{6-[2-(Dimethylamino)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-aminetrihydrochloride](/img/structure/B13573651.png)
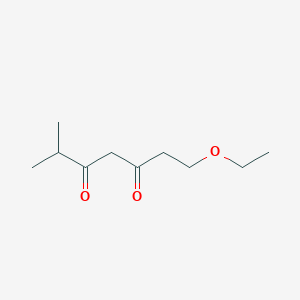
![(2S)-2-amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol](/img/structure/B13573659.png)
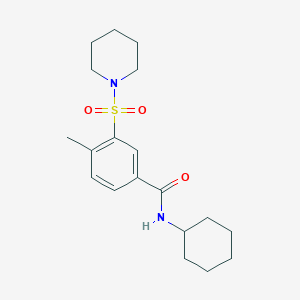
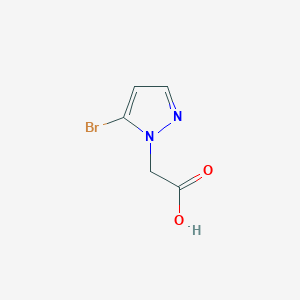

![tert-butyl (1R,3r,5S)-3-(aminomethyl)-6-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13573680.png)

![3-methyl-N-(naphthalen-2-yl)bicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13573697.png)
